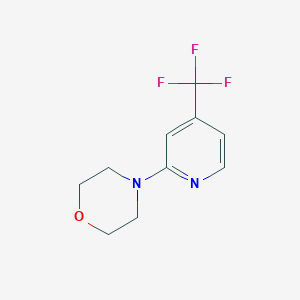

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine

Descripción general

Descripción

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloro-4-(trifluoromethyl)pyridine with appropriate reagents.

Attachment of the Morpholine Ring: The morpholine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is being investigated for its pharmacological properties, particularly as a potential drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug design. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the morpholine ring contributes to the structural stability of the molecule. Research indicates that derivatives of trifluoromethylpyridines have shown efficacy against various diseases, including cancer and infectious diseases, by modulating enzyme activity and cellular pathways .

Case Study: Antimalarial Activity

A study involving related compounds demonstrated that pyridine derivatives could effectively reduce parasitemia in malaria models. The optimization of these compounds led to significant improvements in their pharmacokinetic profiles, suggesting that similar modifications in 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine could yield potent antimalarial agents .

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it suitable for use in agrochemicals. Trifluoromethylpyridine derivatives have been successfully incorporated into several agrochemical products aimed at pest control, demonstrating effective crop protection without significant environmental impact. The introduction of this compound into formulations has been linked to enhanced efficacy against specific pests due to its unique chemical structure .

Material Science

Cosmetic Formulations

In the cosmetic industry, the compound's properties are being explored for use in topical formulations. Its ability to enhance skin penetration and stability makes it an attractive candidate for inclusion in various cosmetic products aimed at improving skin hydration and texture. Studies have shown that formulations containing fluorinated compounds can improve product performance by enhancing sensory attributes and stability .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)pyridine: Lacks the morpholine ring but shares the trifluoromethyl-pyridine core.

4-(Trifluoromethyl)phenylmorpholine: Contains a phenyl ring instead of a pyridine ring.

4-(Trifluoromethyl)pyridin-2-ylamine: Similar structure but with an amine group instead of a morpholine ring.

Uniqueness

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine is unique due to the combination of the trifluoromethyl group, pyridine ring, and morpholine ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse biological activities .

Actividad Biológica

4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, combined with the pyridine and morpholine moieties, contributes to its reactivity and interaction with various biological targets. This article reviews the compound's biological activity, focusing on its role as a kinase inhibitor, its interaction with G protein-coupled receptors (GPCRs), and its anticancer properties.

The molecular formula for this compound is C₁₀H₁₁F₃N₂O, with an average mass of approximately 232.206 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.

Kinase Inhibition

Research indicates that this compound can modulate the activity of various kinases, which are pivotal in cellular signaling pathways. A study published in the Journal of Medicinal Chemistry identified this compound as a promising lead in the development of novel kinase inhibitors. The specific kinases targeted include phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are crucial in cancer progression and survival pathways.

Table 1: Summary of Kinase Inhibition Studies

| Study Reference | Kinase Target | Inhibition Type | IC₅₀ Value |

|---|---|---|---|

| PI3K | Competitive | TBD | |

| mTOR | Non-competitive | TBD |

G Protein-Coupled Receptors (GPCRs)

The compound has also been evaluated for its potential as a ligand for GPCRs, particularly the chemokine receptor CXCR4. This receptor is involved in various physiological processes, including immune response and cancer metastasis. Preliminary studies suggest that this compound may exhibit binding affinity towards CXCR4, although further research is required to quantify this interaction and assess selectivity against other GPCRs.

Table 2: GPCR Interaction Studies

| Study Reference | GPCR Target | Binding Affinity | Selectivity |

|---|---|---|---|

| CXCR4 | TBD | TBD |

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar trifluoromethylpyridine structures have shown effectiveness as inhibitors of enzymes involved in cancer pathways. Specifically, derivatives have been noted for their ability to inhibit tumor growth by modulating key signaling pathways associated with cancer cell survival.

Case Study: Anticancer Efficacy

A recent study explored the efficacy of similar compounds in inhibiting cancer cell proliferation. The results indicated that modifications to the aryl moiety could enhance interactions with PI3K and mTOR pathways, leading to increased anticancer activity. The study highlighted the importance of structural variations in optimizing biological activity.

Structural Comparisons

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 3: Comparison of Similar Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 5-(4,6-Dimorpholino-1,3,5-triazine-based) | Contains triazine ring | Potent PI3K/mTOR inhibitor | Triazine moiety enhances selectivity |

| 4-(Difluoromethyl)pyridin-2-amine | Similar pyridine structure | Selective PI3K inhibitor | Difluoromethyl group alters reactivity |

| 5-(4-Morpholinopyrrolo[2,1-f][1,2,4]triazin) | Pyrrolo-triazine structure | Antitumor activity | Unique scaffold for drug design |

Propiedades

IUPAC Name |

4-[4-(trifluoromethyl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOSYRMUYALROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579227 | |

| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220459-55-2 | |

| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.